molecular formula C12H13N3O7S B12772518 Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate CAS No. 81717-15-9

Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate

Cat. No.: B12772518
CAS No.: 81717-15-9
M. Wt: 343.31 g/mol
InChI Key: AYKZZOXKNBUYHF-UHFFFAOYSA-N
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Description

Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate is a complex organic compound with the molecular formula C10H12N2O3. It is primarily used in research settings and has applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate typically involves multiple steps. One common method includes the reaction of ethyl oxalyl chloride with 4-aminobenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using recrystallization techniques .

Industrial Production Methods

the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-aminophenylamino)oxoacetate
  • Ethyl (4-aminophenylamino)acetate
  • Ethyl (4-aminophenylamino)benzoate

Uniqueness

Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonyl and oxoacetyl groups make it particularly versatile in various chemical reactions and research applications .

Properties

CAS No.

81717-15-9

Molecular Formula

C12H13N3O7S

Molecular Weight

343.31 g/mol

IUPAC Name

ethyl 2-[4-(oxamoylsulfamoyl)anilino]-2-oxoacetate

InChI

InChI=1S/C12H13N3O7S/c1-2-22-12(19)11(18)14-7-3-5-8(6-4-7)23(20,21)15-10(17)9(13)16/h3-6H,2H2,1H3,(H2,13,16)(H,14,18)(H,15,17)

InChI Key

AYKZZOXKNBUYHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)N

Origin of Product

United States

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